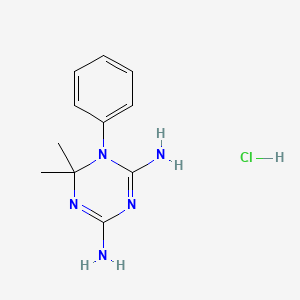

6,6-Dimethyl-1-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine hydrochloride

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-1-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine hydrochloride involves the formation of the triazine ring through cyclization reactions. Common synthetic methods for triazine derivatives include microwave-assisted synthesis, solid-phase synthesis, and metal-based catalysis . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Análisis De Reacciones Químicas

Types of Reactions

6,6-Dimethyl-1-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a variety of substituted triazine compounds .

Aplicaciones Científicas De Investigación

Recent studies have highlighted the compound's significant biological activities, particularly against malaria. The following sections detail its applications in this area.

Antimalarial Activity

The compound has been evaluated for its antiplasmodial properties against various strains of Plasmodium falciparum, including drug-sensitive and drug-resistant strains. Key findings include:

- In Vitro Efficacy : Research indicates that 6,6-Dimethyl-1-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine hydrochloride exhibits potent antiplasmodial activity in the low nanomolar range. For instance, one study identified a related compound with an IC of 2.66 nM against the drug-resistant FCR-3 strain of P. falciparum .

- Mechanism of Action : The compound acts as an inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in folate metabolism for the parasite. This inhibition is particularly effective against mutant forms of the enzyme that confer drug resistance .

Case Study 1: Synthesis and Evaluation

A study conducted by Lourens et al. (2016) involved the design and synthesis of a series of 6-aryl derivatives of the compound. The evaluation demonstrated that these derivatives maintained significant antiplasmodial activity while showing low toxicity to mammalian cells at therapeutic concentrations .

Case Study 2: Structure-Activity Relationship

The structure-activity relationship (SAR) analysis revealed that modifications at the 6-position of the triazine ring can enhance potency against resistant strains. The flexibility introduced by different substituents allows these compounds to evade steric hindrance caused by mutations in the target enzyme .

Comparative Data Table

Mecanismo De Acción

The mechanism of action of 6,6-Dimethyl-1-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, affecting various biochemical pathways. For example, it may act as an inhibitor of thymidylate synthase, a key enzyme in DNA synthesis .

Comparación Con Compuestos Similares

Similar Compounds

2,4-Diamino-6-phenyl-1,3,5-triazine:

1,3,5-Triazine-2,4-diamine, 6-phenyl-: Another triazine derivative with similar properties but different substituents.

Uniqueness

6,6-Dimethyl-1-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl and phenyl groups contribute to its stability and reactivity, making it valuable in various research applications .

Actividad Biológica

6,6-Dimethyl-1-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine hydrochloride (CAS No. 1931-17-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its effects against various pathogens and cancer cell lines.

Molecular Formula: CHClN

Molecular Weight: 253.73 g/mol

CAS Number: 1931-17-5

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly against parasitic infections and certain cancer cell lines.

Antiparasitic Activity

A study investigated a series of derivatives related to 6,6-Dimethyl-1-phenyl-1,6-dihydro-1,3,5-triazine compounds for their efficacy against Trypanosoma rhodesiense, the causative agent of sleeping sickness. The results showed that specific bis[1,6-dihydro-6,6-dimethyl-1,3,5-triazine-2,4-diamines] demonstrated potent parenteral activity in murine models. The structure of these compounds significantly influenced their biological activity, indicating that modifications could enhance their therapeutic potential .

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on human cancer cell lines. In vitro studies assessed its impact on various cell types including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The results indicated that the compound could induce apoptosis and cell cycle arrest in these cancer cells:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 15.3 | Induces G0/G1 phase arrest |

| MCF-7 | 12.8 | Apoptosis induction |

| HeLa | 18.5 | Inhibition of cell proliferation |

These findings suggest that the compound may act through a p53-independent pathway to induce cell cycle arrest and apoptosis .

The mechanism by which 6,6-Dimethyl-1-phenyl-1,6-dihydro-1,3,5-triazine affects cancer cells appears to involve the inhibition of critical signaling pathways associated with cell growth and survival. Studies have shown that this compound does not inhibit MDM2-p53 interactions but instead promotes apoptosis through alternative pathways .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Trypanosomiasis : In a murine model of Trypanosoma rhodesiense infection, the administration of related triazine compounds led to significant reductions in parasitemia levels compared to control groups. The results emphasized the importance of structural modifications in enhancing efficacy against parasitic infections .

- Cancer Cell Line Studies : In a comparative study evaluating multiple triazine derivatives against breast and colon cancer cell lines, 6,6-Dimethyl-1-phenyl showed superior cytotoxicity compared to standard chemotherapeutics like cisplatin. The study concluded that further development could lead to effective new treatments for resistant cancer types .

Propiedades

IUPAC Name |

6,6-dimethyl-1-phenyl-1,3,5-triazine-2,4-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5.ClH/c1-11(2)15-9(12)14-10(13)16(11)8-6-4-3-5-7-8;/h3-7H,1-2H3,(H4,12,13,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDPFZWLLUCPLDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=C(N=C(N1C2=CC=CC=C2)N)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30940985 | |

| Record name | 6,6-Dimethyl-1-phenyl-1,3,5-triazinane-2,4-diimine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1931-17-5 | |

| Record name | NSC160892 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001931175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC160892 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160892 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,6-Dimethyl-1-phenyl-1,3,5-triazinane-2,4-diimine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-DIAMINO-1,2-DIHYDRO-2,2-DIMETHYL-1-PHENYL-S-TRIAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E12BZT34SJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.